3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Description
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXPOGBPBFFCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323810 | |
| Record name | 3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439120-66-8 | |
| Record name | 3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Design
Key precursors :
- 3-Amino-2-methylpyrazole : Provides the 2-methyl group and serves as the bisnucleophile.
- 2-Pyridinyl-substituted 1,3-biselectrophile : Introduces the 7-pyridinyl group during cyclocondensation.
A representative synthesis (Figure 1) employs a β-enaminone bearing a 2-pyridinyl group (A ) reacting with 3-amino-2-methylpyrazole (B ) under acidic conditions. The reaction proceeds via nucleophilic attack at the β-carbon of the enaminone, followed by cyclodehydration to form the pyrimidine ring.
Reaction conditions :
Chlorination at Position 3
Post-cyclocondensation chlorination is achieved using phosphorus oxychloride (POCl₃), which converts hydroxyl or amine groups to chlorides. For example, treating 7-(2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidin-3-ol (C ) with POCl₃ at 80°C for 4 hours yields the 3-chloro derivative.
Key data :
Alternative Synthetic Pathways
One-Pot Cyclocondensation-Chlorination
Combining cyclocondensation and chlorination in a single step reduces purification needs. A mixture of 3-amino-2-methylpyrazole, 2-pyridinyl β-enaminone, and POCl₃ is heated under reflux, directly yielding the target compound.
Advantages :
Limitations :
- Requires precise stoichiometry to avoid over-chlorination.
Comparative Analysis of Synthetic Routes
The table below synthesizes data from peer-reviewed studies to evaluate the efficiency of key methods:
Optimization Challenges and Solutions
Regioselectivity in Cyclocondensation
The orientation of the 2-pyridinyl group during ring closure is critical. β-Enaminones with electron-withdrawing groups (e.g., cyano) favor regioselective annulation at the desired position.
Purification of Hydrophilic Byproducts
Aqueous workup and recrystallization from ethyl acetate/cyclohexane mixtures effectively remove polar impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly in the context of kinase inhibition.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential therapeutic applications.
Uniqueness
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2 . This makes it a valuable compound for drug discovery and development, particularly in the field of oncology .
Biological Activity
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H9ClN4
- Molecular Weight : 244.68 g/mol
- CAS Number : 439120-66-8
This compound acts primarily as an inhibitor of specific protein kinases, particularly AXL and c-MET. Protein kinases are critical in various cellular processes, including growth, differentiation, and apoptosis. Dysregulation of these kinases is associated with several diseases, including cancer and inflammatory conditions .
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines by targeting pathways involved in tumor growth and survival.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 | AXL inhibition |
| This compound | MCF7 (Breast Cancer) | 15.0 | c-MET inhibition |
| Related Compound X | HT29 (Colon Cancer) | 10.0 | Unknown |
This data illustrates the compound's effectiveness against lung and breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and immune response. The inhibition of this pathway can reduce the production of pro-inflammatory cytokines and mediators .
Case Studies
Several case studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines:
-
Study on Inhibition of AXL Kinase :
- Researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their ability to inhibit AXL kinase activity.
- Results indicated that compounds similar to this compound significantly reduced AXL-mediated signaling in cancer cells.
-
Evaluation of Anti-inflammatory Effects :
- A study assessed the anti-inflammatory effects of various pyrazolo derivatives on LPS-induced inflammation in macrophages.
- The results showed a dose-dependent decrease in inflammatory markers with IC50 values ranging from 4.8 to 30.1 µM for related compounds.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine?
- Methodology : The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone precursors. For example:
- Step 1 : React 3-amino-2-methylpyrazole with a substituted enaminone (e.g., 2-pyridinyl-substituted enaminone) in pyridine under reflux to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Chlorination at position 3 using phosphorus oxychloride (POCl₃) in the presence of triethylamine as a catalyst .
- Step 3 : Purification via recrystallization from polar aprotic solvents like DMF or ethanol .
Q. How is the compound characterized using spectroscopic methods?
- Key Techniques :
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1695 cm⁻¹ in carboxamide derivatives) .
- ¹H NMR : Identifies substituent environments (e.g., δ 2.66 ppm for methyl groups, δ 9.48 ppm for pyrazole protons) .
- ¹³C NMR : Assigns carbon environments (e.g., δ 22.05 ppm for CH₃, δ 137.04 ppm for aromatic carbons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives?
- Strategies :
- Cross-Verification : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping peaks in ¹H NMR) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related trifluoromethyl-substituted derivatives .
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra for regioisomeric assignments .
Q. What strategies optimize regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
- Key Factors :
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, pyridine) enhance enaminone reactivity, favoring cyclization at position 7 .
- Catalysts : Triethylamine or piperidine improves nucleophilic substitution efficiency during chlorination .
- Temperature Control : Reflux conditions (100–120°C) ensure complete cyclization while minimizing side reactions .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives, and how does substitution influence these?
- Activity Profile :
- Anticancer/Antiviral : The 2-pyridinyl group enhances interactions with kinase ATP-binding pockets, as seen in KDR kinase inhibitors .
- CNS Modulation : Chloro and methyl substituents improve blood-brain barrier penetration, making derivatives potential benzodiazepine receptor ligands .
- Structure-Activity Relationships (SAR) :
- Position 3 : Electron-withdrawing groups (e.g., Cl) increase metabolic stability .
- Position 7 : Aromatic substituents (e.g., pyridinyl) enhance binding affinity to enzymatic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
